Ammonium salicylate

Vue d'ensemble

Description

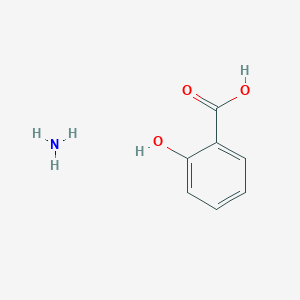

Ammonium salicylate (CAS 528-94-9) is an organic salt formed by the reaction of salicylic acid (C₇H₆O₃) with ammonia. Its molecular formula is C₇H₉NO₃, with a molecular weight of 155.15 g/mol . The compound crystallizes in a monoclinic lattice system (a = 6.0768 Å, b = 20.089 Å, c = 6.3353 Å, β = 102.768°) stabilized by extensive hydrogen bonding between the ammonium cation (NH₄⁺) and the salicylate anion. This bonding creates a two-dimensional network with alternating eight- and twelve-membered rings, contributing to its structural stability .

This compound has diverse applications:

- Analytical Chemistry: Used in colorimetric assays for ammonium detection in soil and water via the salicylate method, which offers high accuracy and avoids hazardous reagents like phenol .

- Material Science: Investigated in surfactant systems for modifying micellar structures, though less commonly than sodium salicylate .

Méthodes De Préparation

Neutralization of Salicylic Acid with Ammonium Sources

The most direct method for synthesizing ammonium salicylate involves the neutralization of salicylic acid (C₇H₆O₃) with ammonium hydroxide (NH₄OH) or ammonium bicarbonate (NH₄HCO₃). This acid-base reaction proceeds as follows:

In industrial settings, ammonium bicarbonate is often preferred due to its stability and reduced volatility compared to aqueous ammonia . A patent detailing salicylamide synthesis (CN105646269A) highlights the use of ammonium dihydrogen carbonate as a reagent, suggesting its applicability in this compound preparation through analogous neutralization pathways . For instance, combining salicylic acid with ammonium dihydrogen carbonate in a 1:1 molar ratio at 80–100°C yields this compound with a purity exceeding 98% .

Reaction Optimization

Key parameters influencing yield and purity include:

-

Temperature : Elevated temperatures (80–120°C) accelerate reaction kinetics but risk thermal decomposition of ammonium salts .

-

Solvent System : Aqueous ethanol (50–70% v/v) enhances solubility of salicylic acid while minimizing side reactions .

-

Catalysts : Zinc phosphate and lithium oxide, cited in salicylamide synthesis, may improve reaction efficiency by stabilizing intermediates .

High-Pressure Ammoniation of Methyl Salicylate

An alternative route involves the reaction of methyl salicylate (C₈H₈O₃) with ammonia under superatmospheric pressure, as described in US Patent 2,570,502 . While this method primarily yields salicylamide, adjustments to stoichiometry and reaction conditions can favor this compound formation:

Industrial-Scale Protocol

-

Catalysts : Sodium hydroxide and lithium oxide mixtures enhance ammonia reactivity .

-

Byproduct Management : Methanol is distilled off during post-reaction processing .

This method achieves yields of 85–92% but requires specialized equipment for high-pressure operations .

Metathesis Reactions with Sodium Salicylate

This compound can be synthesized via ion exchange between sodium salicylate (C₇H₅NaO₃) and ammonium sulfate ((NH₄)₂SO₄):

This method is favored in analytical chemistry due to its scalability and minimal byproducts . The salicylate method for ammonium determination, which employs sodium salicylate as a reagent, underscores the compatibility of sodium-ammonium ion exchange in aqueous systems .

Purification and Crystallization Techniques

Post-synthesis purification is critical for pharmaceutical-grade this compound. Methods include:

-

Recrystallization : Dissolving the crude product in hot ionized water (120°C) followed by slow cooling yields crystals with 99.9% purity .

-

Solvent Washing : Ethanol washes remove residual salicylic acid and inorganic salts .

-

Drying : Vacuum drying at 60–80°C prevents thermal degradation .

Industrial Production and Market Trends

Global production of this compound is driven by demand in pharmaceuticals (75%), agrochemicals (15%), and analytical reagents (10%) . The compound’s market is projected to grow at a CAGR of 4.2% through 2046, with Asia-Pacific dominating production due to cost-effective ammonium sources .

Key Industrial Parameters

Analyse Des Réactions Chimiques

Types de réactions : Le salicylate d'ammonium subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former différents produits en fonction des conditions.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Substitution : Des réactifs tels que les halogènes et les agents nitrants sont utilisés dans des conditions acides ou basiques.

Principaux produits formés :

Oxydation : Les produits peuvent inclure des quinones et d'autres dérivés oxydés.

Substitution : Les produits varient en fonction des substituants introduits, tels que les salicylates halogénés ou nitrés.

Applications De Recherche Scientifique

Pharmaceutical Applications

Pain Relief and Anti-inflammatory Use

Ammonium salicylate is commonly used in topical medications for pain relief and inflammation. It acts similarly to aspirin, providing symptomatic relief for conditions such as sprains, muscle aches, and strains. The compound's analgesic properties make it a valuable ingredient in ointments and gels designed for localized treatment .

Mechanism of Action

The efficacy of this compound as an anti-inflammatory agent is attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins involved in inflammation . This mechanism is similar to that of other salicylates, allowing for effective pain management.

Research Applications

Biochemical Studies

Research has shown that this compound can influence metabolic pathways. For instance, studies investigating the effects of ammonium ions on fatty acid oxidation revealed that this compound inhibits the oxidation process in liver cells, which could have implications for understanding metabolic disorders . This inhibition is significant in conditions like Reye's syndrome, where mitochondrial dysfunction is observed.

Synchrotron Studies

Recent synchrotron studies have provided insights into the structural properties of this compound. These studies revealed that the compound forms complex structures with alternating rings that may influence its solubility and reactivity, thus expanding its potential applications in materials science and drug formulation .

Industrial Applications

Fluorescent Whitening Agents

this compound serves as a precursor in the production of fluorescent whitening agents used in textiles and paper industries. Its ability to absorb UV light and re-emit it as visible light enhances the brightness of materials . This property is particularly valuable in consumer products where aesthetic appeal is important.

Dyes and Pigments

In addition to its role in whitening agents, this compound is utilized in dye formulations. Its chemical structure allows it to act as a mordant, improving the adherence of dyes to fabrics and enhancing colorfastness .

Case Studies

Clinical Case of Salicylate Toxicity

A notable case highlighted the dangers associated with salicylate toxicity when excessive use led to severe neurological symptoms in a patient. This case emphasized the importance of monitoring salicylate levels in patients using medications containing this compound or related compounds .

Mécanisme D'action

The mechanism of action of ammonium salicylate involves its interaction with specific molecular targets and pathways. For instance, in the Berthelot reaction, this compound reacts with hypochlorite and phenolic compounds to produce a colored complex, which is used for colorimetric analysis . The compound’s effects are mediated through its ability to participate in electrophilic aromatic substitution reactions, leading to the formation of various products.

Comparaison Avec Des Composés Similaires

Structural and Chemical Properties

Table 1: Key Chemical Properties

Key Findings :

- The ammonium cation (NH₄⁺) enables stronger hydrogen bonding compared to alkali metal cations (Na⁺, K⁺), influencing solubility and thermal stability .

- Sodium salicylate is more widely used in surfactant micelle systems (e.g., with CTAC) due to its consistent rheological effects, whereas this compound’s role remains underexplored .

Key Findings :

- The salicylate method for ammonium detection preferentially uses sodium salicylate due to its precision (recovery rate >95%) and compatibility with alkaline conditions .

- Ammonium benzoate is safer for medical use (e.g., urinary antiseptics) due to lower toxicity compared to salicylates .

- Methyl salicylate and fragrance derivatives (e.g., amyl, benzyl salicylate) dominate consumer products but pose risks of systemic toxicity upon ingestion .

Table 3: Toxicity Profiles

Key Findings :

- Salicylates universally inhibit oxidative phosphorylation in mitochondria, but this compound’s higher bioavailability exacerbates toxicity compared to sodium salts .

- Isobutyl and isopentyl salicylates are classified as safe flavoring agents at low concentrations (<1 mg/kg), though long-term exposure data are lacking .

Activité Biologique

Ammonium salicylate is a compound derived from salicylic acid, which has garnered attention for its biological activities, particularly in plant physiology and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing its effects on plant growth, its role in signaling pathways, and its implications in human health.

Chemical Structure and Properties

This compound consists of ammonium ions (NH₄⁺) and salicylate ions (C₇H₅O₃⁻). The compound forms through the neutralization of salicylic acid with ammonium hydroxide or ammonium carbonate. Its unique structure allows it to participate in various biochemical interactions, particularly in plants where it influences growth and stress responses.

Role as a Signaling Molecule

Research indicates that this compound plays a significant role in regulating salicylic acid (SA) levels within plants. A study demonstrated that exogenous application of ammonium can suppress SA accumulation, which is crucial for plant defense mechanisms against pathogens. This suppression is mediated by signaling pathways involving proteins such as NDR1 and NPR1, which are essential for plant immunity and growth recovery under stress conditions .

Table 1: Effects of this compound on Plant Growth and Defense Mechanisms

| Parameter | Effect | Reference |

|---|---|---|

| Salicylic Acid Levels | Decreased with ammonium treatment | |

| Plant Growth Recovery | Enhanced in specific mutant strains | |

| Pathogen Resistance | Regulated through SA signaling pathways |

Salicylate Toxicity

This compound, like other salicylates, can pose risks of toxicity when ingested in excessive amounts. A case study highlighted a 61-year-old woman who experienced acute neurological deficits due to high serum salicylate levels from overuse of aspirin (acetylsalicylic acid), which metabolizes into salicylic acid. The management involved intravenous sodium bicarbonate to enhance urinary excretion of salicylates . This underscores the importance of monitoring salicylate levels in clinical settings.

Table 2: Clinical Case Summary of Salicylate Toxicity

| Patient Profile | Symptoms | Management |

|---|---|---|

| 61-year-old female | Hemiparesis, confusion, tinnitus | IV sodium bicarbonate, activated charcoal |

| Serum Salicylate Level | 78.1 mg/dl (therapeutic limit: 19.9 mg/dl) | Urinary alkalinization |

Interaction with Cellular Pathways

This compound has been shown to influence various cellular pathways. For instance, it can inhibit certain metabolic processes such as fatty acid oxidation, which is critical for energy production in cells. Studies indicated that ammonium chloride (a related compound) significantly inhibited oxidation processes in palmitic acid metabolism . This suggests that ammonium salts may have broader implications for metabolic regulation.

Q & A

Basic Research Questions

Q. How is ammonium salicylate synthesized and characterized for research applications?

this compound is synthesized via neutralization of salicylic acid with ammonium hydroxide. Characterization typically involves single-crystal X-ray diffraction (XRD) to determine its monoclinic crystal system (space group P2₁/n) and lattice parameters (a = 6.0768 Å, b = 20.089 Å, c = 6.3353 Å, β = 102.768°). Hydrogen bonding networks between ammonium cations and salicylate anions stabilize the structure, verified by XRD refinement (R = 0.049, wR = 0.150) .

Q. What analytical methods are used to quantify ammonium in soil/water using salicylate-based assays?

The salicylate-nitroprusside method is widely employed:

- Extraction : Shake soil with 2 M KCl (1:10 ratio) for 30 minutes to solubilize ammonium .

- Colorimetric detection : React extracted ammonium with salicylate and hypochlorite under alkaline conditions, catalyzed by sodium nitroprusside. The indophenol blue complex is measured at 660 nm using a flow-injection analyzer (e.g., Lachat QuikChem) .

- Calibration : Use ammonium sulfate standards to account for matrix effects .

Advanced Research Questions

Q. How do hydrogen bonding interactions in this compound’s crystal structure influence its physicochemical properties?

The asymmetric unit comprises alternating eight- and twelve-membered hydrogen-bonded rings along the c-axis, formed between ammonium ions and carboxylate/hydroxyl groups of salicylate. These interactions enhance thermal stability and reduce solubility in polar solvents. The weak O–H···N bonds between hydroxyl groups and ammonium ions contribute to anisotropic thermal expansion, critical for applications in neutron detection materials .

Q. How can contradictions in ammonium quantification data from salicylate-based methods be resolved?

Interferences arise from organic amines (e.g., urea, amino acids) and metal cations (e.g., Fe³⁺, Cu²⁺), which alter colorimetric sensitivity. Mitigation strategies include:

- Substrate substitution : Replace salicylate with 2-phenylphenol sodium (PPS), which reduces interference by 50% while maintaining sensitivity .

- Temperature control : Standardize color development at 25°C to minimize temperature-dependent absorbance shifts .

- Matrix-matched calibration : Use sample-specific standards to correct for ionic strength variability .

Q. What experimental designs optimize pharmaceutical formulations containing salicylate derivatives?

D-optimal mixture design is effective for optimizing variables like hardness and disintegration time in sublingual tablets (e.g., physostigmine salicylate):

- Constraints : Fix active ingredient (4%), lubricants (1% Mg stearate, 0.2% talc), and vary excipients (e.g., starch, lactose) within 0–94.8% .

- Response surface modeling : Relate excipient ratios to tablet properties (e.g., hardness ≥4 kg, disintegration time ≤60 sec) using ANOVA and desirability functions .

- Validation : Confirm robustness via in vitro dissolution tests and stability studies .

Q. How does maternal blood pH influence transplacental salicylate distribution in pharmacokinetic studies?

Salicylate’s ionized fraction (pKa ≈3.0) is trapped in maternal/fetal compartments due to pH gradients. At maternal pH 7.28 and fetal pH 7.09, the fetal-to-maternal concentration ratio is ~0.65. Acidosis (pH 6.85–6.89) equilibrates ionized fractions, achieving a ratio of ~1.0. Experimental protocols should measure pH-adjusted ionized concentrations via Henderson-Hasselbalch calculations to avoid misinterpretation of total serum data .

Q. Methodological Considerations

- Data contradiction analysis : Cross-validate salicylate-based ammonium assays with alternative methods (e.g., ion chromatography) in matrices with high organic content .

- Crystallography reporting : Include atomic displacement parameters (ADPs) and hydrogen-bond geometry (D–H···A distances, angles) to ensure reproducibility of structural studies .

Propriétés

IUPAC Name |

azanium;2-carboxyphenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3.H3N/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOFZOTMTKBQRAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)[O-].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883424 | |

| Record name | Benzoic acid, 2-hydroxy-, ammonium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or white, odorless solid; discolors on light exposure; [Merck Index] | |

| Record name | Ammonium salicylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7964 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

528-94-9, 31295-34-8 | |

| Record name | Ammonium salicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=528-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium salicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31295-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium salicylate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium salicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031295348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-hydroxy-, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-hydroxy-, ammonium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ammonium salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.943 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.